4-({4-[(4-Chlorophenyl)sulfonyl]piperazin-1-yl}sulfonyl)-2,1,3-benzoxadiazole
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Overview
Description
4-({4-[(4-Chlorophenyl)sulfonyl]piperazin-1-yl}sulfonyl)-2,1,3-benzoxadiazole is a complex organic compound that features a benzoxadiazole core substituted with a piperazine ring and a chlorophenyl sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({4-[(4-Chlorophenyl)sulfonyl]piperazin-1-yl}sulfonyl)-2,1,3-benzoxadiazole typically involves multiple stepsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to control reaction parameters precisely. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications for industrial applications .
Chemical Reactions Analysis
Types of Reactions
4-({4-[(4-Chlorophenyl)sulfonyl]piperazin-1-yl}sulfonyl)-2,1,3-benzoxadiazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the molecule.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfone derivative, while reduction could produce a simpler amine compound. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for different applications .
Scientific Research Applications
4-({4-[(4-Chlorophenyl)sulfonyl]piperazin-1-yl}sulfonyl)-2,1,3-benzoxadiazole has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions.
Medicine: It has potential therapeutic applications, particularly in developing drugs targeting specific enzymes or receptors.
Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 4-({4-[(4-Chlorophenyl)sulfonyl]piperazin-1-yl}sulfonyl)-2,1,3-benzoxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biological pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: This compound shares a similar sulfonamide group but has a different core structure.
4-(2-(2-Chlorophenyl)-4-((4-chlorophenyl)sulfonyl)-1,3-oxazol-5-yl)morpholine: This compound also features a chlorophenyl sulfonyl group but differs in its overall structure
Uniqueness
4-({4-[(4-Chlorophenyl)sulfonyl]piperazin-1-yl}sulfonyl)-2,1,3-benzoxadiazole is unique due to its combination of a benzoxadiazole core with a piperazine ring and a chlorophenyl sulfonyl group. This unique structure imparts specific chemical properties, such as stability and reactivity, making it suitable for various applications that similar compounds may not fulfill .
Properties
Molecular Formula |
C16H15ClN4O5S2 |
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Molecular Weight |
442.9 g/mol |
IUPAC Name |
4-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]sulfonyl-2,1,3-benzoxadiazole |
InChI |
InChI=1S/C16H15ClN4O5S2/c17-12-4-6-13(7-5-12)27(22,23)20-8-10-21(11-9-20)28(24,25)15-3-1-2-14-16(15)19-26-18-14/h1-7H,8-11H2 |
InChI Key |
JYEZFDGWZBYRKS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1S(=O)(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC4=NON=C43 |
Origin of Product |
United States |
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